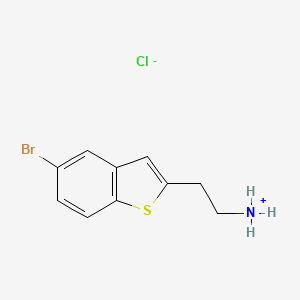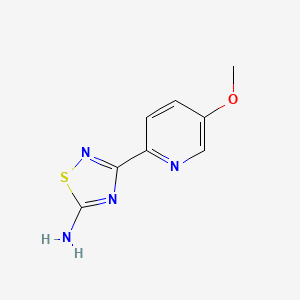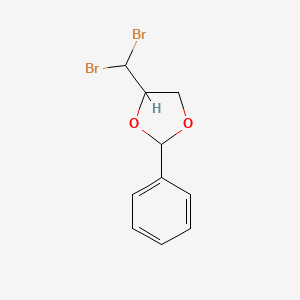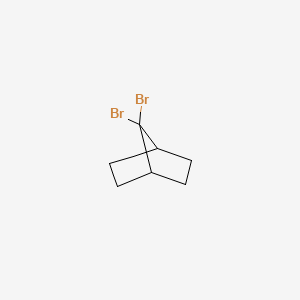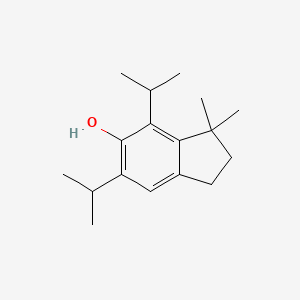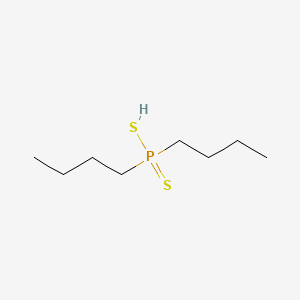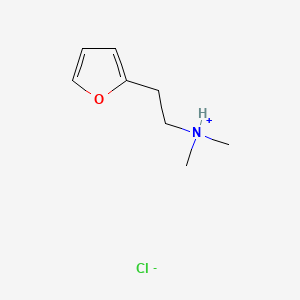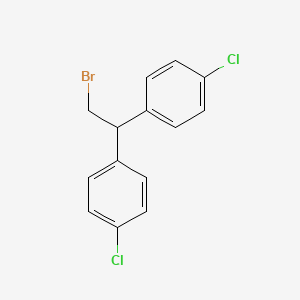![molecular formula C24H48O4S2Sn B13749193 Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate CAS No. 42378-34-7](/img/structure/B13749193.png)
Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its use as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate typically involves the reaction of diisooctyl propionate with dimethyltin dichloride in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the organic groups attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds. These products have various applications in different fields, including materials science and catalysis .
Scientific Research Applications
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in the production of PVC and other polymers, preventing degradation and extending the lifespan of the materials.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and medical devices.
Mechanism of Action
The mechanism of action of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate involves its interaction with molecular targets and pathways in the systems where it is applied. In the case of PVC stabilization, the compound interacts with the polymer chains, preventing degradation and enhancing the material’s stability. The exact molecular targets and pathways involved vary depending on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Di-n-octyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
- Diisodecyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
- Dibutyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
Uniqueness
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and compatibility with various polymers. Compared to similar compounds, it offers better performance in certain applications, making it a preferred choice in the production of high-quality PVC and other materials .
Properties
CAS No. |
42378-34-7 |
|---|---|
Molecular Formula |
C24H48O4S2Sn |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
6-methylheptyl 3-[dimethyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;;/h2*10,14H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
KORGTBPVXBSXAP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCS[Sn](C)(C)SCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


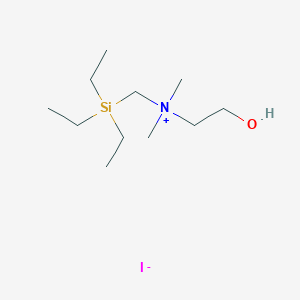
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
